

Strategic Sourcing & Technical Validation: 6-Chloro-5-iodopyrimidin-4-ol

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Compound of Interest

Compound Name: 6-Chloro-5-iodopyrimidin-4-ol

CAS No.: 1384431-15-5

Cat. No.: B1436808

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CAS: 1384431-15-5 | Formula: $C_4H_2ClIN_2O$ | MW: 256.43 g/mol [1][2]

Executive Summary & Chemical Identity

6-Chloro-5-iodopyrimidin-4-ol is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors and nucleotide analogs. Its structural utility lies in its orthogonal reactivity: the C4-hydroxyl (tautomeric ketone), C5-iodine, and C6-chlorine atoms allow for sequential, regioselective functionalization (e.g., S_NAr followed by Suzuki-Miyaura coupling).

Current market analysis classifies this compound as a Tier 3 (Boutique) Building Block. It is not a commodity chemical. Prices are significantly inflated due to low inventory volume and the specific handling required for iodinated heterocycles.

Tautomeric Considerations

Researchers must recognize that this compound exists in equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms.

- Solid State: Predominantly exists as the keto-tautomer (6-chloro-5-iodo-3H-pyrimidin-4-one).
- Solution: Solvent-dependent equilibrium.
- Implication: QC data (NMR) may show broad N-H signals or shifted carbonyl resonances depending on the solvent (DMSO-d₆ vs. CDCl₃).

Market Landscape & Price Analysis

The following data reflects the current market status for research-grade purity (>97%).

Supplier Tiers & Pricing Models

Due to the niche nature of this intermediate, "Catalog Price" often differs from "Quote Price."

| Supplier Tier | Vendor Examples | Typical Pack Size | Price Estimate (USD) | Lead Time |
|------------------------------|----------------------------------|----------------------|----------------------|-----------|
| Tier 1 (Global Distributors) | Sigma-Aldrich, Fisher | N/A (Often Delisted) | Inquire | High |
| Tier 2 (Specialist Catalogs) | Combi-Blocks, Enamine, BLD Pharm | 1g - 5g | \$600 - \$800 / g | 1-2 Weeks |
| Tier 3 (Boutique/Custom) | Crysdot, MolCore, CymitQuimica | 50mg - 1g | \$700+ / g | 2-4 Weeks |
| Bulk Manufacturing | Chinese CROs (Custom) | >100g | \$150 - \$300 / g* | 4-6 Weeks |

*Bulk pricing is highly volume-dependent and requires negotiation.

The "Make vs. Buy" Decision Matrix

Given the high cost (~

50-\$100/g).

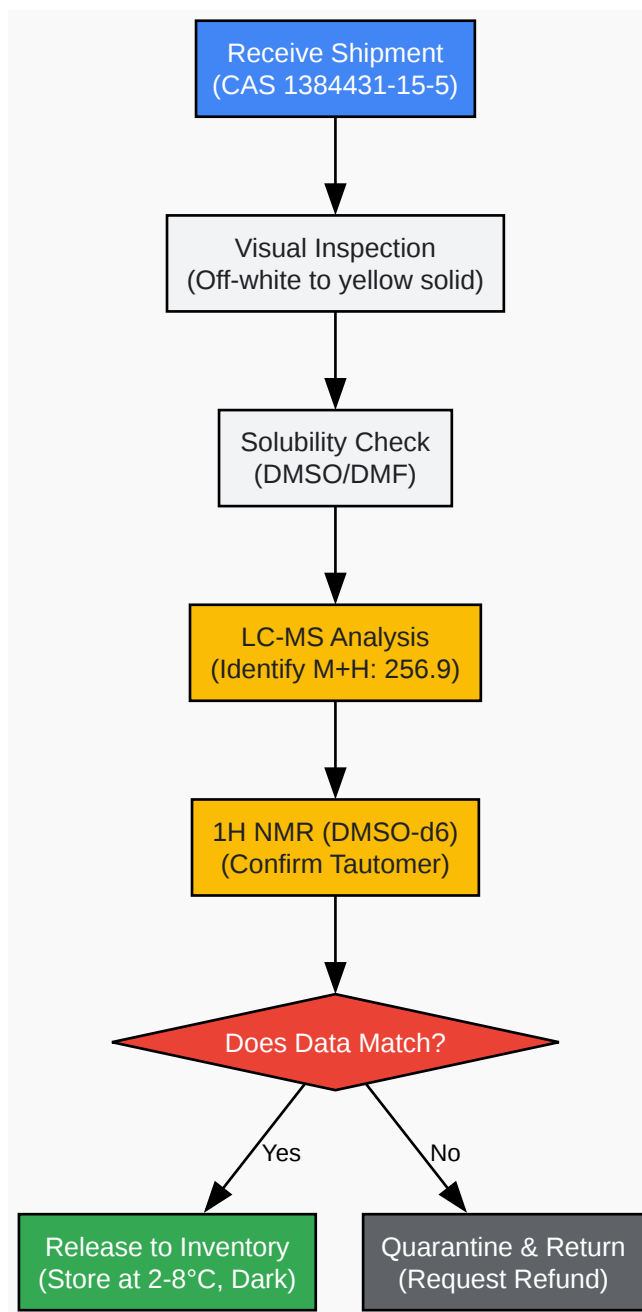
Recommendation:

- < 1 gram: Buy directly from Tier 2/3 suppliers to save time.
- > 5 grams: Purchase the dichloro-precursor and perform a controlled hydrolysis.

Technical Procurement Workflow

To ensure scientific integrity, do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. The following workflow establishes a self-validating quality control loop.

DOT Diagram: Vendor Qualification & QC Workflow



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Figure 1: Standard Operating Procedure for incoming inspection of **6-Chloro-5-iodopyrimidin-4-ol**.

Experimental Protocols & Validation

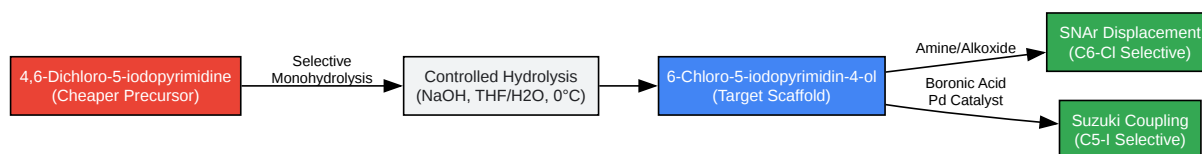
A. Quality Control (QC) Protocol

Objective: Validate identity and purity (>95%) before use in synthesis.

- LC-MS Method:
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
 - Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
 - Gradient: 5% B to 95% B over 5 minutes.
 - Detection: UV (254 nm) and ESI (Positive Mode).
 - Pass Criteria: Single major peak; Mass observed $[M+H]^+ \approx 256.9$ and $[M+H+2]^+ \approx 258.9$ (Cl isotope pattern).
- ^1H NMR (400 MHz, DMSO- d_6):
 - Expectation: A singlet around 8.0 – 8.5 ppm (H-2 proton).
 - Broad Signal: A broad singlet >12.0 ppm corresponds to the N-H/O-H exchangeable proton.
 - Impurity Check: Look for signals at 8.8 ppm which may indicate unreacted 4,6-dichloro-5-iodopyrimidine (if synthesized via hydrolysis) or regioisomers if made via iodination.

B. Synthesis / Derivatization Pathway

This diagram illustrates the "Make" strategy (Hydrolysis) and the downstream utility (Coupling).



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Figure 2: Synthetic utility and retrosynthetic access via selective hydrolysis.

Safety & Handling (E-E-A-T)

Signal Word:WARNING

- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
- Storage Stability:
 - Iodinated heterocycles are light-sensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2-8°C.
 - Prolonged exposure to light may cause liberation of iodine (discoloration to purple/brown).

References

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Sources

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